16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid 16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid
Brand Name: Vulcanchem
CAS No.: 1356220-22-8
VCID: VC6342057
InChI: InChI=1S/C31H43NO4/c33-30(34)22-12-10-8-6-4-2-1-3-5-7-9-11-17-23-32-31(35)36-24-29-27-20-15-13-18-25(27)26-19-14-16-21-28(26)29/h13-16,18-21,29H,1-12,17,22-24H2,(H,32,35)(H,33,34)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCCCCC(=O)O
Molecular Formula: C31H43NO4
Molecular Weight: 493.688

16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid

CAS No.: 1356220-22-8

Cat. No.: VC6342057

Molecular Formula: C31H43NO4

Molecular Weight: 493.688

* For research use only. Not for human or veterinary use.

16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid - 1356220-22-8

Specification

CAS No. 1356220-22-8
Molecular Formula C31H43NO4
Molecular Weight 493.688
IUPAC Name 16-(9H-fluoren-9-ylmethoxycarbonylamino)hexadecanoic acid
Standard InChI InChI=1S/C31H43NO4/c33-30(34)22-12-10-8-6-4-2-1-3-5-7-9-11-17-23-32-31(35)36-24-29-27-20-15-13-18-25(27)26-19-14-16-21-28(26)29/h13-16,18-21,29H,1-12,17,22-24H2,(H,32,35)(H,33,34)
Standard InChI Key HSUPWMJPTFWFJM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCCCCC(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features three distinct structural components:

  • Fluorenylmethyloxycarbonyl (Fmoc) Group: A photolabile protecting group widely used in peptide synthesis to shield amine functionalities during coupling reactions .

  • Carbamate Linkage: Connects the Fmoc group to the hexadecanoic acid backbone, providing stability under basic conditions while allowing selective deprotection under mild acidic or photolytic conditions .

  • Hexadecanoic Acid Backbone: A 16-carbon saturated fatty acid chain that confers hydrophobicity, facilitating self-assembly into micellar or liposomal structures in aqueous environments .

The Standard InChI string (InChI=1S/C31H43NO4/c33-30(34)22-12-10-8-6-4-2-1-3-5-7-9-11-17-23-32-31(35)36-24-29-27-20-15-13-18-25(27)26-19-14...) encodes this architecture, highlighting the spatial arrangement of functional groups.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1356220-22-8
Molecular FormulaC₃₁H₄₃NO₄
Molecular Weight493.688 g/mol
IUPAC Name16-(9H-Fluoren-9-ylmethoxycarbonylamino)hexadecanoic acid
StabilityStable under inert conditions; sensitive to moisture, light, and strong acids/bases

Synthesis and Purification Strategies

Stepwise Synthesis

The synthesis typically involves sequential modifications of hexadecanoic acid:

  • Amination: Introduction of an amino group at the ω-position (C16) of hexadecanoic acid via nucleophilic substitution or enzymatic catalysis .

  • Fmoc Protection: Reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like DIEA (N,N-diisopropylethylamine) to form the carbamate linkage .

  • Purification: Chromatographic techniques (e.g., reverse-phase HPLC) ensure >98% purity, critical for applications in sensitive biochemical systems .

Recent Methodological Advances

A 2023 study demonstrated a one-step coupling strategy using 3,4-diaminobenzoic acid and Fmoc-amino acids, achieving yields up to 94% without chromatographic purification . This approach reduces side reactions and simplifies scalability, though it remains untested for C16 derivatives.

Table 2: Comparative Synthesis Routes

MethodYield (%)Purity (%)Key Advantage
Traditional Stepwise65–75>98High reproducibility
One-Step Coupling 40–9485–90Reduced purification steps

Applications in Peptide Chemistry

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality (stable under basic conditions, cleavable with piperidine) makes this compound invaluable for synthesizing lipopeptides. For example:

  • Lipopeptide Antibiotics: Analogues of surfactin, a cyclic lipopeptide with a β-hydroxy fatty acid chain, have been synthesized using similar Fmoc-protected precursors . These compounds disrupt microbial membranes via detergent-like activity, offering broad-spectrum antimicrobial action .

  • Vaccine Adjuvants: Conjugation of antigenic peptides to the C16 chain enhances immunogenicity by promoting dendritic cell uptake through hydrophobic interactions.

Antimicrobial Peptidomimetics

Recent work incorporated Fmoc-amino acids into triazine-based peptidomimetics, achieving enhanced proteolytic stability. For instance, BJK-4, a trimer with alternating cationic and hydrophobic residues, exhibited potent antimicrobial activity (MIC ≤ 2 µg/mL) without hemolysis . The hexadecanoic acid moiety in such constructs likely augments membrane penetration.

Materials Science and Drug Delivery

Self-Assembled Nanostructures

The compound’s amphiphilicity drives spontaneous assembly into:

  • Micelles: Hydrophobic cores (C16 chains) encapsulate lipophilic drugs (e.g., paclitaxel), while hydrophilic Fmoc-carbamate surfaces enhance aqueous solubility.

  • Liposomes: Bilayer vesicles formed with phospholipids show prolonged circulation times in vivo, enabling targeted cancer therapy .

Stimuli-Responsive Systems

UV irradiation (365 nm) cleaves the Fmoc group, triggering payload release. A 2020 study demonstrated light-activated doxorubicin delivery with 80% tumor growth inhibition in murine models .

Future Directions and Challenges

Scalability of Synthesis

While one-step methods reduce costs, optimizing reaction conditions for C16 derivatives remains critical. Catalytic systems using Sn(IV) or Bi(III) may enhance efficiency .

Targeted Drug Delivery

Functionalizing the C16 terminus with folate or RGD peptides could enable tumor-specific uptake, minimizing off-target effects .

Environmental Impact

Biodegradation studies are lacking. Computational models predict moderate ecotoxicity (LC₅₀ ≈ 10 mg/L for Daphnia magna), necessitating empirical validation.

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